Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a phenyl group, a piperidine ring, an amide group, and a benzo[d][1,3]dioxol-5-ylmethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications
Synthesis Techniques and Catalytic Applications
This compound is utilized in various synthesis techniques, demonstrating the broad applicability of palladium-catalyzed C-H functionalization. The research by Magano, Kiser, Shine, and Chen (2014) outlines its role in oxindole synthesis, leveraging Buchwald's and Hartwig's methodologies for constructing complex molecular structures, including serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Medicinal Chemistry Synthesis
In medicinal chemistry, the compound finds applications in the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, as detailed by Abdalha, El-Regal, El-Kassaby, and Ali (2011). Their work underlines the efficiency of microwave irradiation in promoting reactions for creating carboxamide and benzamide derivatives with potential biological activities (Abdalha et al., 2011).
Antibacterial Studies
The compound's derivatives have been studied for antibacterial properties, as in the work of Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016). They synthesized N-substituted derivatives of a related oxadiazole structure, showing moderate to significant antibacterial activity, highlighting the potential for developing new antimicrobial agents (Khalid et al., 2016).
Bioactive Compound Synthesis
The versatility of this compound extends to the synthesis of bioactive compounds, such as human histamine H3 receptor antagonists, demonstrating its utility in developing novel pharmacological agents. Apodaca, Dvorak, Xiao, Barbier, Boggs, Wilson, Lovenberg, and Carruthers (2003) explored its use in creating potent H3 receptor antagonists, indicating its importance in drug discovery (Apodaca et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have antitumor activities against various cell lines .
Mode of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines .
Biochemical Pathways
Similar compounds have been shown to inhibit the dcn1-ube2m protein-protein interaction and inhibit cullin neddylation .
Result of Action
Similar compounds have been shown to selectively reduce steady-state levels of neddylated cul1 and cul3 in a squamous cell carcinoma cell line .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl 4-[[[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c27-21(22(28)25-14-17-6-7-19-20(12-17)31-15-30-19)24-13-16-8-10-26(11-9-16)23(29)32-18-4-2-1-3-5-18/h1-7,12,16H,8-11,13-15H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWJIFPLGHEKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.